Navigating the Constrained Scaffold: A Technical Guide to 1-Aminocyclopropane-1-carboxylic Acid Hydrochloride
Navigating the Constrained Scaffold: A Technical Guide to 1-Aminocyclopropane-1-carboxylic Acid Hydrochloride
A Note to the Reader: The initial request specified "1-Aminocyclopropanol hydrochloride." However, a comprehensive search of the scientific literature and chemical databases yielded no significant data for this specific compound. It is likely that this was a lapsus calami for the well-studied and structurally similar molecule, 1-Aminocyclopropane-1-carboxylic acid hydrochloride . This guide has, therefore, been expertly curated to provide an in-depth technical overview of this latter compound, which we believe will be of greater value to the research community.
Introduction
1-Aminocyclopropane-1-carboxylic acid (ACC), a non-proteinogenic α-amino acid, is a molecule of significant interest in both plant biology and medicinal chemistry.[1][2][3] Its hydrochloride salt, 1-Aminocyclopropane-1-carboxylic acid hydrochloride, is a stable, crystalline solid that serves as a convenient form for handling and research.[4] The rigid cyclopropane ring fused to the Cα atom of the amino acid imparts unique conformational constraints, leading to interesting biological activities.[3][5] This guide will provide a comprehensive overview of its chemical properties, structure, synthesis, and applications, with a particular focus on its relevance to researchers, scientists, and drug development professionals.
Physicochemical and Structural Properties
1-Aminocyclopropane-1-carboxylic acid hydrochloride is a white to off-white crystalline powder.[4] It is known to be hygroscopic and should be stored in a cool, dry place.[4][6]
Table 1: Physicochemical Properties of 1-Aminocyclopropane-1-carboxylic Acid Hydrochloride
| Property | Value | Source(s) |
| Molecular Formula | C₄H₈ClNO₂ | [4][7][8] |
| Molecular Weight | 137.56 g/mol | [7][8] |
| CAS Number | 68781-13-5 | [4][7][8] |
| Melting Point | 231 °C (decomposes) | [4] |
| Appearance | White to off-white crystalline powder | [4] |
| Solubility | Soluble in water | [6] |
Molecular Structure
The structure of 1-aminocyclopropane-1-carboxylic acid is unique in that the cyclopropane ring introduces significant strain and rigidity. Unlike most α-amino acids, ACC is not chiral.[3] The hydrochloride salt exists with the amino group protonated and a chloride counter-ion.
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 1-aminocyclopropane-1-carboxylic acid hydrochloride.
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¹H NMR: The proton NMR spectrum is relatively simple due to the molecule's symmetry. The protons on the cyclopropane ring typically appear as a complex multiplet.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carboxyl carbon, the quaternary carbon of the cyclopropane ring, and the methylene carbons of the ring.
-
Mass Spectrometry: Mass spectral data for the free base, 1-aminocyclopropane-1-carboxylic acid, shows a molecular ion peak corresponding to its molecular weight of 101.10 g/mol .[9][10]
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the amine hydrochloride, the carboxylic acid, and the cyclopropane ring.
Synthesis of 1-Aminocyclopropane-1-carboxylic Acid
A common synthetic route to 1-aminocyclopropane-1-carboxylic acid involves the cyclization of a precursor followed by functional group transformations.[11] A representative synthesis is outlined below.[11]
Experimental Protocol: Synthesis from Nitroacetate and 1,2-Dihaloethane[11]
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Alkylated Cyclization: Nitroacetate and a 1,2-dihaloethane are reacted in the presence of a base to form the cyclopropane ring.
-
Nitro Reduction: The nitro group of the resulting 1-nitrocyclopropane-1-carboxylate is reduced to an amino group, typically using a reducing agent such as tin(II) chloride or catalytic hydrogenation.
-
Carboxyl Hydrolysis: The ester is hydrolyzed under acidic or basic conditions to yield the final product, 1-aminocyclopropane-1-carboxylic acid.
-
Purification: The crude product is then purified by crystallization to obtain high-purity 1-aminocyclopropane-1-carboxylic acid. The hydrochloride salt can be prepared by treating the free amino acid with hydrochloric acid.
Biological Activity and Applications
1-Aminocyclopropane-1-carboxylic acid is a molecule with diverse biological activities, making it a valuable tool in both agricultural and pharmaceutical research.
Plant Biology
In higher plants, ACC is the immediate precursor to the plant hormone ethylene.[2][12] The synthesis of ACC from S-adenosyl-L-methionine is catalyzed by the enzyme ACC synthase, and this is often the rate-limiting step in ethylene production.[1][13][14][15] Ethylene plays a crucial role in a wide array of physiological processes, including fruit ripening, leaf senescence, and responses to environmental stress.[1][2]
Neuroscience and Drug Development
In mammals, ACC acts as a partial agonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor.[16] This receptor is a key player in synaptic plasticity and is implicated in various neurological disorders. The ability of ACC to modulate NMDA receptor activity has spurred interest in its potential as a therapeutic agent for conditions such as schizophrenia and other central nervous system disorders. The rigid structure of ACC makes it a valuable scaffold for the design of novel NMDA receptor modulators.[5][17]
Conclusion
1-Aminocyclopropane-1-carboxylic acid hydrochloride is a fascinating and versatile molecule with significant implications in both basic and applied research. Its unique constrained structure is key to its biological activity as a precursor to the plant hormone ethylene and as a modulator of the mammalian NMDA receptor. The synthetic routes to this compound are well-established, allowing for its accessibility to the research community. As our understanding of the intricate roles of ethylene in plant development and the NMDA receptor in neurological function continues to grow, so too will the importance of 1-aminocyclopropane-1-carboxylic acid hydrochloride as a vital research tool and a potential lead for novel therapeutic agents.
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